molecular formula C17H16F3N3O2 B2992822 (3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 2034633-59-3

(3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

货号 B2992822
CAS 编号: 2034633-59-3
分子量: 351.329
InChI 键: WUJMJSRYRCTLLL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various cancers and autoimmune diseases. This molecule has shown promising results in preclinical studies and is currently undergoing clinical trials.

作用机制

(3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B cells and other immune cells. By inhibiting BTK, (3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone blocks the activation and proliferation of cancer cells and immune cells, leading to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
(3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone has been shown to have minimal toxicity and good pharmacokinetic properties in preclinical studies. It is rapidly absorbed and distributed in the body, and has a long half-life, allowing for once-daily dosing. (3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone has also been shown to penetrate the blood-brain barrier, making it a potential therapeutic agent for brain tumors and other central nervous system disorders.

实验室实验的优点和局限性

(3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone has several advantages as a research tool, including its high potency and selectivity for BTK, and its ability to inhibit both the active and inactive forms of BTK. However, (3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone may have limitations in certain experimental settings, such as in vivo studies where the efficacy and toxicity of the compound may be influenced by factors such as metabolism, absorption, and distribution.

未来方向

There are several potential future directions for the development of (3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone and other BTK inhibitors. These include the optimization of the pharmacokinetic and pharmacodynamic properties of the compound, the identification of biomarkers for patient selection and monitoring, and the combination of BTK inhibitors with other targeted therapies or immunotherapies. Further research is also needed to elucidate the mechanisms of resistance to BTK inhibitors and to develop strategies to overcome resistance.

合成方法

The synthesis of (3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone involves several steps, starting with the reaction of 3-(trifluoromethyl)benzaldehyde with piperidine to form the intermediate 3-(piperidin-1-yl)benzaldehyde. This intermediate is then reacted with pyrimidine-4-ol to form the final product, (3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone.

科学研究应用

(3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, it has shown efficacy in inhibiting the growth of cancer cells, including lymphoma, leukemia, and solid tumors. It has also been shown to have anti-inflammatory effects in autoimmune diseases such as rheumatoid arthritis and lupus.

属性

IUPAC Name

(3-pyrimidin-4-yloxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2/c18-17(19,20)13-4-1-3-12(9-13)16(24)23-8-2-5-14(10-23)25-15-6-7-21-11-22-15/h1,3-4,6-7,9,11,14H,2,5,8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJMJSRYRCTLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。